molecular formula C26H18N4O7 B11709577 N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) CAS No. 34062-81-2

N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide)

Cat. No.: B11709577
CAS No.: 34062-81-2
M. Wt: 498.4 g/mol
InChI Key: BBBRQJYHVZNVKG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central diphenyl ether (oxydibenzene) core linked to two 4-nitrobenzamide groups via amide bonds. Its molecular formula is C₂₆H₁₈N₄O₇ (CAS 34062-81-2), and its symmetry arises from the para-substitution of nitro groups on the benzamide rings .

Properties

CAS No.

34062-81-2

Molecular Formula

C26H18N4O7

Molecular Weight

498.4 g/mol

IUPAC Name

4-nitro-N-[4-[4-[(4-nitrobenzoyl)amino]phenoxy]phenyl]benzamide

InChI

InChI=1S/C26H18N4O7/c31-25(17-1-9-21(10-2-17)29(33)34)27-19-5-13-23(14-6-19)37-24-15-7-20(8-16-24)28-26(32)18-3-11-22(12-4-18)30(35)36/h1-16H,(H,27,31)(H,28,32)

InChI Key

BBBRQJYHVZNVKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) typically involves the reaction of 4-nitrobenzoyl chloride with 4,4’-oxydianiline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product would be N,N’-(oxydibenzene-4,1-diyl)bis(4-aminobenzamide).

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

Medicinal Chemistry

N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) has shown promise in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
  • Anticancer Properties : The compound has been studied for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through the modulation of signaling pathways involved in cell survival.

Material Science

Due to its unique structural features, N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) is being explored for applications in material science:

  • Polymer Development : This compound can be utilized as a monomer or cross-linking agent in polymer synthesis. Its ability to form stable bonds can enhance the mechanical properties of polymers, making them suitable for high-performance applications .

Environmental Science

The compound's potential applications extend into environmental science:

  • Pollutant Degradation : Studies have indicated that compounds with similar structural motifs can be effective in degrading environmental pollutants through advanced oxidation processes. This suggests that N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) could be investigated for its efficacy in environmental remediation efforts .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) demonstrated significant antimicrobial activity. The compounds were tested against clinical isolates of S. aureus and E. coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organism
Compound A32S. aureus
Compound B64E. coli

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) exhibited selective cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Mechanism of Action

The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) largely depends on its chemical structure and the specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The oxydibenzene linkage provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

N,N’-(disulfanediylbis(ethane-2,1-diyl))bis(4-nitrobenzamide) (Di-S19)
  • Structure : Replaces the diphenyl ether core with a disulfide (-S-S-) bridge between ethane units.
  • Key Data : Molecular formula C₂₂H₃₀N₄O₂S₂ (HRMS [M+Na]⁺: 469.1702 observed vs. 469.1708 calculated) .
  • Comparison : The disulfide bridge introduces redox sensitivity, enabling cleavage under reducing conditions. This contrasts with the hydrolytically stable ether linkage in the target compound.
N,N'-(Oxydibenzene-4,1-diyl)diacetamide
  • Structure : Retains the diphenyl ether core but substitutes nitrobenzamide groups with acetamide (-NHCOCH₃).
  • Key Data : Molecular formula C₁₆H₁₆N₂O₃ (CAS 3070-86-8) .
  • Comparison : The acetamide groups reduce electron deficiency, enhancing solubility in polar solvents. This derivative is used as a pharmaceutical impurity (Paracetamol Impurity N), highlighting divergent applications compared to the nitro-functionalized compound.

Positional Isomerism and Substituent Effects

N,N'-(4-Nitro-o-Phenylene) Dibenzamide
  • Structure : Nitro groups are ortho-substituted on the benzamide rings instead of para.
N,N-Dicyclohexyl-4-nitrobenzamide
  • Structure: Monomeric nitrobenzamide with bulky cyclohexyl substituents.
  • Key Data : Crystallographic studies confirm steric effects from cyclohexyl groups .
  • Comparison : The absence of a diphenyl ether core and presence of bulky groups lower melting points and reduce intermolecular π-π stacking, unlike the planar, symmetric target compound.

Functional Group Modifications

n,n'-Bis(4-aminophenyl)terephthalamide
  • Structure : Replaces nitro groups with amine (-NH₂) substituents (CAS 34066-75-6).
  • Comparison : Amine groups increase nucleophilicity, enabling crosslinking in polymers or further functionalization (e.g., azo dye synthesis). The electron-rich nature contrasts with the electron-deficient nitro analog .
N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide)
  • Structure: Anthraquinone core with methoxy (-OCH₃) groups (CAS 84559-87-5).
  • Key Data : Molecular formula C₃₀H₂₂N₂O₆ .
  • Comparison: The anthraquinone moiety enhances π-conjugation, suitable for optoelectronic applications. Methoxy groups are electron-donating, opposing the electron-withdrawing nitro groups in the target compound.

Research Implications and Gaps

  • Electron-Deficient Systems : The target compound’s nitro groups make it suitable for charge-transfer complexes or explosives precursors, whereas methoxy or amine analogs favor optoelectronics or polymers.
  • Data Limitations : Melting points, solubility, and biological activity data are absent in the provided evidence, necessitating further experimental characterization.

Biological Activity

N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies.

Synthesis and Characterization

The synthesis of N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) typically involves the reaction of 4-nitrobenzoyl chloride with an appropriate amine in the presence of a base. The mechanochemical method has been highlighted as an efficient and environmentally friendly approach for synthesizing such compounds, yielding high purity and better yields compared to traditional methods .

Anticancer Activity

Research indicates that derivatives of nitro-substituted benzamides exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures to N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxic Effects of Nitro-Substituted Benzamides

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-Nitro-substituted 1,3-diaryltriazeneLaryngeal carcinoma5.2Induces ROS, ER stress
N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide)MCF-7 (breast cancer)TBDTBD
3-Acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazeneVarious tumor lines2.5DNA binding inhibition

Note: TBD = To Be Determined; further studies are required for precise IC50 values for N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide).

The proposed mechanism of action for compounds similar to N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) involves:

  • DNA Interaction: Some studies suggest that these compounds may not bind directly to DNA but rather induce cellular stress responses leading to apoptosis .
  • Reactive Oxygen Species Generation: The generation of ROS is a critical factor in the cytotoxicity observed in several studies, which can lead to oxidative damage and subsequent cell death .

Structure-Activity Relationship (SAR)

The biological activity of nitro-substituted benzamides can be significantly influenced by their structural modifications. Key factors include:

  • Positioning of Nitro Groups: The placement of nitro groups on the aromatic rings can enhance cytotoxicity by increasing electron-withdrawing effects.
  • Substituent Variation: Modifying substituents on the benzene rings can alter solubility and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have documented the effects and potential applications of similar compounds:

  • Study on Anticancer Properties : A study evaluated a series of nitro-substituted benzamides against various cancer cell lines. Results indicated that compounds with multiple nitro groups exhibited enhanced cytotoxic effects compared to their mono-substituted counterparts .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that ROS generation played a pivotal role in mediating cell death pathways .

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